molecular formula C17H12ClF3N4O B13368508 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368508
M. Wt: 380.7 g/mol
InChI Key: QZIMOJIPQYFLMH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired reactions efficiently. The choice of reagents and reaction conditions can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its diverse reactivity and potential applications. Its triazole ring, chlorophenyl group, and trifluoromethylphenyl group collectively enhance its chemical stability and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12ClF3N4O/c1-10-22-15(24-25(10)14-4-2-3-12(18)9-14)16(26)23-13-7-5-11(6-8-13)17(19,20)21/h2-9H,1H3,(H,23,26)

InChI Key

QZIMOJIPQYFLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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